N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a furan-2-ylmethyl group, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate: This step involves the reaction of cyclopropyl ketone with phenylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the corresponding imine, followed by reduction to the amine.
Coupling of intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated furan derivatives.
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.
Uniqueness
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and its oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₈H₂₀N₂O₄
- Molecular Weight : 328.4 g/mol
- CAS Number : 1704580-95-9
The compound features a cyclopropyl group and a furan moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit:
- Alkylating Activity : Similar to other oxalamide derivatives, this compound may possess alkylating properties that can modify DNA and proteins, leading to potential antitumor effects.
- Enzyme Inhibition : The presence of the furan ring may facilitate interactions with enzymes involved in metabolic pathways or signaling cascades.
Antitumor Activity
Research indicates that compounds with similar structures often demonstrate significant antitumor properties. For instance, studies on related oxalamides have shown:
- In Vitro Efficacy : Compounds were tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : The mechanism often involves induction of apoptosis through DNA damage and cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 90 |
5 | 75 |
10 | 50 |
These results indicate that while the compound exhibits cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.
Case Studies
-
Study on Antitumor Activity :
A recent study evaluated the antitumor efficacy of similar oxalamide derivatives in vivo using mouse models. The results indicated a significant reduction in tumor size and improved survival rates compared to controls. The study emphasized the importance of structural modifications in enhancing biological activity. -
Enzyme Interaction Study :
Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Results showed that the compound inhibits key enzymes, leading to altered metabolic profiles in treated cells.
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIYCJSLXAZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CO2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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